molecular formula C24H36O2 B1264281 Chola-4,6-dien-24-oic acid

Chola-4,6-dien-24-oic acid

Cat. No. B1264281
M. Wt: 356.5 g/mol
InChI Key: GEVCCQBVZLDDJV-HGZXIFPPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chola-4,6-dien-24-oic acid is a cholenoic acid.

Scientific Research Applications

Derivatives and Isolation from Coral Species

  • (25S)-3-Oxocholesta-1,4-dien-26-oic acid, a compound related to Chola-4,6-dien-24-oic acid, was isolated from the soft coral Minabea sp., suggesting potential applications in exploring marine organisms for novel bioactive compounds (Wang et al., 2009).

Role in Liver Disease

  • Plasma levels of fetal bile acids including 3-oxachola-4,6-dien-24-oic acid are indicators of liver cirrhosis severity, highlighting its potential use in clinical diagnostics and understanding liver disease progression (Mocan et al., 2021).

Metabolic Pathways

  • The metabolism of chenodeoxycholic acid by Pseudomonas species under anaerobic conditions leads to the production of Chola-4,6-dien-3-one-24-oic acid, providing insights into bacterial steroid metabolism (Owen et al., 1983).

Chemical Transformations

  • Studies on the isomerization and dehydration of chola-7,11-dienic acid derivatives to 7,9-diene compounds contribute to our understanding of chemical transformations of bile acids (Nakada Fujinori, 1963).

Application in Biotransformation Studies

  • Biotransformation of lithocholic acid by human hepatic microsomes to various metabolites, including those related to Chola-4,6-dien-24-oic acid, assists in understanding liver detoxification mechanisms (Deo & Bandiera, 2009).

properties

Product Name

Chola-4,6-dien-24-oic acid

Molecular Formula

C24H36O2

Molecular Weight

356.5 g/mol

IUPAC Name

(4R)-4-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-2,3,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H36O2/c1-16(7-12-22(25)26)19-10-11-20-18-9-8-17-6-4-5-14-23(17,2)21(18)13-15-24(19,20)3/h6,8-9,16,18-21H,4-5,7,10-15H2,1-3H3,(H,25,26)/t16-,18+,19-,20+,21+,23+,24-/m1/s1

InChI Key

GEVCCQBVZLDDJV-HGZXIFPPSA-N

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CCCC[C@]34C)C

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C=CC4=CCCCC34C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chola-4,6-dien-24-oic acid
Reactant of Route 2
Chola-4,6-dien-24-oic acid
Reactant of Route 3
Chola-4,6-dien-24-oic acid
Reactant of Route 4
Chola-4,6-dien-24-oic acid
Reactant of Route 5
Chola-4,6-dien-24-oic acid
Reactant of Route 6
Chola-4,6-dien-24-oic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.